molecular formula C23H22N4OS B2719868 N-(3-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide CAS No. 1021210-74-1

N-(3-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide

Cat. No. B2719868
CAS RN: 1021210-74-1
M. Wt: 402.52
InChI Key: LWGKAVDFFHHWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide is a useful research compound. Its molecular formula is C23H22N4OS and its molecular weight is 402.52. The purity is usually 95%.
BenchChem offers high-quality N-(3-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

A study by Chkirate et al. (2019) focuses on the synthesis and characterization of pyrazole-acetamide derivatives, leading to the development of novel Co(II) and Cu(II) coordination complexes. These complexes were examined for their antioxidant activity through various in vitro methods, demonstrating significant antioxidant potential. This research underscores the chemical versatility and potential therapeutic applications of pyrazole-acetamide derivatives in antioxidant therapies (Chkirate et al., 2019).

Synthesis and Antimicrobial Activities

Saravanan et al. (2010) explored the synthesis of novel thiazole derivatives incorporating the pyrazole moiety, assessing their antimicrobial activities against a range of bacterial and fungal strains. The study indicates that these compounds exhibit promising antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Saravanan et al., 2010).

Antitumor Evaluation of Heterocyclic Compounds

Research by Shams et al. (2010) involved the synthesis of various heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, evaluating their antitumor activities. The study revealed that most synthesized compounds exhibit high antiproliferative activity against several human cancer cell lines, highlighting the potential for these compounds in cancer therapy (Shams et al., 2010).

Pharmacological Evaluation of Heterocyclic Derivatives

Faheem (2018) conducted a computational and pharmacological study on novel derivatives of 1,3,4-oxadiazole and pyrazole, assessing their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The results demonstrated the multifaceted biological activities of these compounds, suggesting their potential for therapeutic applications in various diseases (Faheem, 2018).

properties

IUPAC Name

N-(3-ethylphenyl)-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c1-3-17-5-4-6-19(13-17)25-22(28)15-29-23-21-14-20(26-27(21)12-11-24-23)18-9-7-16(2)8-10-18/h4-14H,3,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGKAVDFFHHWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide

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